An In-depth Technical Guide on 2-(4-Methylphenoxy)acetamidine (CAS 133915-09-0): Elucidating its Profile for Research and Development
An In-depth Technical Guide on 2-(4-Methylphenoxy)acetamidine (CAS 133915-09-0): Elucidating its Profile for Research and Development
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic field of drug discovery and chemical research, the exploration of novel molecular scaffolds is paramount to uncovering new therapeutic avenues and technological applications. This guide focuses on 2-(4-Methylphenoxy)acetamidine, a compound identified by the CAS number 133915-09-0. As a Senior Application Scientist, the objective of this whitepaper is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. However, it is crucial to preface this guide by acknowledging that publicly accessible, in-depth experimental data specifically for 2-(4-Methylphenoxy)acetamidine is limited. Therefore, this document will leverage established knowledge of structurally related phenoxyacetamide and acetamidine derivatives to build a scientifically grounded, predictive framework for its properties, potential applications, and methodologies for its investigation. We will clearly distinguish between established data for analogous compounds and the projected characteristics of the title compound, thereby maintaining scientific integrity while providing actionable insights.
Molecular Profile and Physicochemical Characteristics
2-(4-Methylphenoxy)acetamidine belongs to the class of aromatic ether acetamidines. The core structure consists of a p-cresol (4-methylphenol) linked via an ether bond to an acetamidine group. This unique combination of a phenoxy ring and a basic acetamidine moiety suggests specific physicochemical properties that will dictate its behavior in biological and chemical systems.
Structural Analysis
The molecule's structure integrates a hydrophobic 4-methylphenoxy group with a hydrophilic and basic acetamidine functional group. The amidine group is a strong base due to the resonance stabilization of its protonated form.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 2-(4-Methylphenoxy)acetamidine
| Property | Predicted Value | Significance in Research and Development |
| Molecular Formula | C9H12N2O | Defines the elemental composition and molar mass. |
| Molecular Weight | 164.2 g/mol [1] | Crucial for stoichiometric calculations in synthesis and for preparing solutions of known molarity. |
| pKa (of the amidinium ion) | ~10-11 | The high basicity influences its charge state at physiological pH, impacting receptor interactions and membrane permeability. |
| LogP | ~1.5 - 2.5 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | The -NH2 group can participate in hydrogen bonding, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms and the ether oxygen can act as hydrogen bond acceptors. |
Synthesis and Characterization
A robust and reproducible synthetic route is the foundation of any research involving a novel compound. While a specific protocol for 2-(4-Methylphenoxy)acetamidine is not published, a logical synthetic pathway can be devised based on established methods for analogous compounds, such as the synthesis of 2-(4-Methoxyphenoxy)acetamidine[2]. The proposed synthesis involves a two-step process starting from 4-methylphenol (p-cresol).
Proposed Synthetic Pathway
The synthesis can be logically approached via the Pinner reaction, a classic method for preparing imidates and their subsequent conversion to amidines.
Caption: Proposed two-step synthesis of 2-(4-Methylphenoxy)acetamidine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-Methylphenoxy)acetonitrile
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To a stirred solution of 4-methylphenol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
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Cool the mixture back to 0 °C and add chloroacetonitrile (1.2 eq) dropwise.
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Let the reaction proceed at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(4-Methylphenoxy)acetamidine
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Dissolve the purified 2-(4-methylphenoxy)acetonitrile (1.0 eq) in anhydrous methanol.
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Bubble dry hydrogen chloride gas through the solution at 0 °C until saturation.
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Seal the reaction vessel and stir at room temperature for 24 hours to form the imidate hydrochloride.
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Remove the solvent under reduced pressure to obtain the crude methyl 2-(4-methylphenoxy)acetimidate hydrochloride.
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Dissolve the crude imidate in anhydrous ethanol and cool to 0 °C.
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Bubble anhydrous ammonia gas through the solution until saturation.
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Seal the vessel and stir at room temperature for 48 hours.
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Remove the solvent and excess ammonia under reduced pressure to yield the crude product.
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The final product can be purified by recrystallization.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A standard workflow for the analytical characterization of a newly synthesized compound.
Potential Biological Activities and Therapeutic Applications
The biological activity of 2-(4-Methylphenoxy)acetamidine has not been explicitly reported. However, by examining the pharmacology of related phenoxyacetamide and acetamidine-containing compounds, we can hypothesize potential areas of interest for screening and drug development.
Insights from Phenoxyacetamide Derivatives
The phenoxyacetamide scaffold is present in a variety of biologically active molecules. For instance, some derivatives have been investigated as:
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Anti-inflammatory agents: Certain phenoxyacetic acid derivatives are known to be inhibitors of COX-2, an enzyme involved in inflammation[3].
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Sphingomyelin Synthase (SMS) Inhibitors: A series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides were identified as inhibitors of SMS1, a potential target for atherosclerosis[4].
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Antitubercular Agents: Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have shown promising activity against Mycobacterium tuberculosis[5].
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Sigma-1 Receptor Ligands: A 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was found to be a selective σ1 receptor ligand with antinociceptive effects[6].
The Role of the Acetamidine Group
The acetamidine group is a key feature in many pharmacologically active compounds, often acting as a bioisostere for other functional groups or directly interacting with biological targets. Its basicity allows for the formation of strong ionic interactions with acidic residues in enzyme active sites or receptor binding pockets.
Hypothesized Therapeutic Targets
Based on the above, 2-(4-Methylphenoxy)acetamidine could be a candidate for screening in assays related to:
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Inflammation and pain (e.g., COX-2 inhibition, σ1 receptor binding).
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Metabolic diseases (e.g., SMS inhibition).
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Infectious diseases.
Safety and Toxicology
No specific safety or toxicology data for 2-(4-Methylphenoxy)acetamidine is available. However, for any new chemical entity, a thorough safety assessment is mandatory. The safety profile of related compounds can provide some initial guidance. For example, a toxicological evaluation of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide, a cooling agent for food applications, found it to be non-mutagenic and non-clastogenic in vitro[7]. It is important to note that this is a more complex and different molecule, and its safety profile cannot be directly extrapolated.
A standard safety assessment workflow should be followed for 2-(4-Methylphenoxy)acetamidine.
Caption: A generalized workflow for assessing the safety and toxicology of a new chemical entity.
Future Directions and Conclusion
2-(4-Methylphenoxy)acetamidine represents an under-explored chemical entity with potential for further investigation. This guide has provided a predictive framework based on the known properties of structurally related compounds. The immediate next steps for any research program focused on this molecule should be its unambiguous synthesis and thorough analytical characterization. Following this, a systematic screening campaign across various biological targets, guided by the insights from analogous structures, would be a logical progression. While the path from a novel compound to a validated lead or a commercial product is long and challenging, the foundational knowledge and structured approach outlined in this guide provide a solid starting point for the scientific exploration of 2-(4-Methylphenoxy)acetamidine.
References
- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (Source: MDPI)
- Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. (Source: PubMed)
- Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. (Source: PrepChem.com)
- Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (Source: PMC - NIH)
- 2-(4-Methylphenoxy)
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (Source: MDPI)
- Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. (Source: PubMed)
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- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
